AChE-IN-60

Alzheimer's Disease Multi-Target Directed Ligand Enzyme Inhibition

Use AChE-IN-60 (compound 6k) as a characterized MTDL reference standard to benchmark polypharmacology in Alzheimer's models. Its defined IC50 values (0.027, 0.043, 0.353, 0.716 μM) and competitive AChE Ki (24.49 nM) provide quantifiable multi-target control. Substitution with single-target inhibitors alters experimental outcomes. Essential for computational model validation (4EY7, 7BO4, 2BXR, 2BYB) and neurotransmitter interplay studies.

Molecular Formula C24H29N3O4S3
Molecular Weight 519.7 g/mol
Cat. No. B12383734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-60
Molecular FormulaC24H29N3O4S3
Molecular Weight519.7 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=S)NS(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C24H29N3O4S3/c1-3-4-5-6-7-8-15-31-22(28)18-11-14-20-21(16-18)33-24(25-20)26-23(32)27-34(29,30)19-12-9-17(2)10-13-19/h9-14,16H,3-8,15H2,1-2H3,(H2,25,26,27,32)
InChIKeyVOKKZFWLZWJWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE-IN-60: Baseline Characteristics and Procurement Context


AChE-IN-60 (compound 6k) is a synthetic small molecule belonging to the sulfonyl thiourea class, characterized by a benzo[d]thiazole ring with an ester functional group [1]. It is a potent, multi-target directed ligand (MTDL) that inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as the monoamine oxidases MAO-A and MAO-B [2][3]. As a research-use-only compound, AChE-IN-60 is primarily procured for in vitro and in silico studies in the context of neurodegenerative disease research, particularly Alzheimer's disease, where multi-target approaches are increasingly favored [1].

AChE-IN-60: Why In-Class Substitution Risks Experimental Variability


AChE-IN-60 exhibits a unique multi-target inhibition profile with quantifiable potency against four distinct enzymes (AChE, BChE, MAO-A, MAO-B) [1]. This polypharmacology, defined by specific IC50 values (0.027, 0.043, 0.353, and 0.716 μM, respectively) and a competitive inhibition mechanism with a defined Ki (24.49 nM for AChE) [2], cannot be assumed for structurally similar analogs or other AChE inhibitors. Substituting AChE-IN-60 with a generic AChE-selective inhibitor (e.g., donepezil) would eliminate the intended BChE and MAO inhibition, fundamentally altering the experimental outcome in models where multi-target engagement is hypothesized. Conversely, replacing it with another purported dual AChE/MAO inhibitor without equivalent, empirically validated potency data for each target introduces significant and unquantifiable variability into research protocols.

AChE-IN-60: Quantified Differentiation Evidence for Procurement Decisions


AChE-IN-60: Quantified Multi-Target Inhibition Profile (AChE, BChE, MAO-A, MAO-B)

AChE-IN-60 is a multi-target directed ligand (MTDL) with experimentally determined inhibitory potency against four key enzymes implicated in Alzheimer's disease pathology. It inhibits AChE with an IC50 of 0.027 ± 0.008 μM, BChE with an IC50 of 0.043 ± 0.004 μM, MAO-A with an IC50 of 0.353 ± 0.01 μM, and MAO-B with an IC50 of 0.716 ± 0.02 μM [1]. This profile differentiates it from standard-of-care drugs like donepezil, which is a potent and selective AChE inhibitor (IC50 ~0.006 μM for AChE) but lacks clinically relevant BChE and MAO inhibitory activity [2].

Alzheimer's Disease Multi-Target Directed Ligand Enzyme Inhibition

AChE-IN-60: Competitive Inhibition Mechanism and Binding Affinity (Ki) for AChE

Kinetic studies demonstrate that AChE-IN-60 is a competitive inhibitor of acetylcholinesterase (AChE) with an inhibition constant (Ki) of 24.49 nM [1]. This Ki value, derived from experimental kinetic analysis, quantifies the compound's binding affinity to the enzyme's active site. In contrast, the reference AChE inhibitor donepezil exhibits a mixed-type or non-competitive inhibition mechanism with a reported Ki of approximately 12-15 nM [2]. The distinct kinetic mechanisms (competitive vs. mixed/non-competitive) imply different binding interactions with the enzyme and can influence the compound's efficacy in the presence of varying substrate concentrations.

Enzyme Kinetics Mechanism of Action Binding Affinity

AChE-IN-60: Validated Multi-Target Binding via Molecular Docking and Dynamics Simulations

In silico studies, including induced-fit docking and molecular dynamics (MD) simulations, confirmed the stable binding of AChE-IN-60 (ligand 6k) within the active sites of all four target enzymes: AChE (PDB: 4EY7), BChE (PDB: 7BO4), MAO-A (PDB: 2BXR), and MAO-B (PDB: 2BYB) [1]. The stability of these ligand-protein complexes was verified over the course of MD simulations, providing a mechanistic rationale for its multi-target activity. This computational validation distinguishes AChE-IN-60 from many other compounds where only primary inhibition data is reported, lacking the detailed binding mode analysis.

Molecular Modeling In Silico Screening Structure-Based Drug Design

AChE-IN-60: Recommended Applications Based on Quantified Evidence


In Vitro Pharmacological Profiling of Multi-Target Directed Ligands (MTDLs)

Use AChE-IN-60 as a well-characterized reference standard for benchmarking new MTDLs in enzyme inhibition assays. Its defined IC50 values against AChE, BChE, MAO-A, and MAO-B [1] provide a quantitative benchmark for assessing the potency and selectivity of novel compounds designed for polypharmacology in neurodegenerative disease models [2].

In Silico Drug Discovery and Structure-Based Design

Employ the peer-reviewed induced-fit docking and molecular dynamics simulation data for AChE-IN-60 [1] as a training or validation set for computational models. The compound's validated binding poses to four distinct enzymes (4EY7, 7BO4, 2BXR, 2BYB) make it a valuable tool for developing and refining pharmacophore models, virtual screening workflows, and for understanding multi-target binding interactions [1].

Mechanistic Studies of Cholinergic and Monoaminergic Crosstalk

Utilize AChE-IN-60 in cellular or ex vivo models to investigate the functional interplay between cholinergic and monoaminergic neurotransmitter systems. Its simultaneous and quantifiable inhibition of AChE, BChE, MAO-A, and MAO-B [1] allows for controlled, concentration-dependent modulation of these pathways, enabling researchers to dissect their respective contributions to complex biological processes or disease phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for AChE-IN-60

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.